N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The compound’s structure features a piperidine ring, a naphthyl group, and a sulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the amine group of the piperidine ring with a sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the synthesis of N1-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure with a butyl group instead of a propyl group.
N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
N~1~-(1-METHYL-4-PIPERIDYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-21-11-8-17(9-12-21)20-19(22)10-13-25(23,24)18-7-6-15-4-2-3-5-16(15)14-18/h2-7,14,17H,8-13H2,1H3,(H,20,22) |
InChI Key |
OZJDLWNQCRZEPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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